CM037

Vue d'ensemble

Description

Le composé “A37” désigne une bactériocine produite par la bactérie Staphylococcus epidermidis. Les bactériocines sont des peptides antimicrobiens qui inhibent la croissance d'autres bactéries, leur conférant un avantage compétitif dans les environnements naturels. A37 est un membre de la famille des lantibiotiques, caractérisée par des groupes de lanthionine comme motif structural définissant .

Applications De Recherche Scientifique

Bacteriocin A37 has several scientific research applications:

Chemistry: A37 is studied for its unique structural properties and potential as a model for designing new antimicrobial agents.

Biology: Research focuses on understanding the ecological role of A37 in microbial communities and its interactions with other bacteria.

Medicine: A37 is explored as a potential alternative to traditional antibiotics, particularly in treating infections caused by antibiotic-resistant bacteria.

Mécanisme D'action

Target of Action

CM037, also known as Ethyl [4-Oxo-3-(3-pyrrolidin-1-yl-propyl)-3,4-dihydro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylsulfanyl]acetate or A-37, is a selective inhibitor of ALDH1A1 (aldehyde dehydrogenase 1A1) . ALDH1A1 is an enzyme that plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids .

Mode of Action

This compound interacts with its target, ALDH1A1, by binding to the aldehyde binding pocket of the enzyme . This interaction inhibits the activity of ALDH1A1, preventing it from catalyzing the oxidation of aldehydes .

Biochemical Pathways

The inhibition of ALDH1A1 by this compound affects the aldehyde metabolism pathway. Under normal conditions, ALDH1A1 catalyzes the conversion of aldehydes, which are potentially toxic, into carboxylic acids. By inhibiting ALDH1A1, this compound prevents this conversion, leading to an accumulation of aldehydes .

Result of Action

The primary result of this compound’s action is the inhibition of ALDH1A1, leading to an accumulation of aldehydes. This can have various molecular and cellular effects, depending on the specific aldehydes that accumulate and their roles in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances that can interact with ALDH1A1 or with this compound itself may also influence the compound’s action

Analyse Biochimique

Biochemical Properties

CM037 interacts with the enzyme ALDH1A1, inhibiting its activity . The inhibition of ALDH1A1 by this compound leads to an increase in the accumulation of aldehydes, a group of compounds that can be toxic to cells . This interaction is believed to be the primary mechanism by which this compound exerts its effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of cancer cells by increasing the accumulation of toxic aldehydes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme ALDH1A1. This compound binds to the aldehyde binding pocket of ALDH1A1, inhibiting its activity . This leads to an increase in the accumulation of aldehydes, which can cause cellular damage and inhibit cell growth .

Temporal Effects in Laboratory Settings

Given its mechanism of action, it is likely that the effects of this compound would become more pronounced over time as the accumulation of aldehydes increases .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is a potent inhibitor of ALDH1A1, suggesting that even at low dosages, it could have significant effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of aldehyde oxidation. By inhibiting ALDH1A1, this compound prevents the conversion of aldehydes to their corresponding carboxylic acids .

Transport and Distribution

Given its small molecular size and its ability to pass through cell membranes, it is likely that this compound can be distributed throughout the body .

Subcellular Localization

Given that its target, ALDH1A1, is located in the cytoplasm of cells , it is likely that this compound also localizes to the cytoplasm where it can interact with ALDH1A1.

Méthodes De Préparation

La préparation de la bactériocine A37 implique des techniques microbiologiques. La bactérie Staphylococcus epidermidis est cultivée dans des conditions spécifiques pour induire la production d'A37. Le composé est ensuite isolé et purifié à l'aide de techniques telles que la chromatographie et l'électrophorèse .

Analyse Des Réactions Chimiques

La bactériocine A37 subit diverses réactions chimiques, notamment :

Oxydation : A37 peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures.

Réduction : Les réactions de réduction peuvent rompre ces ponts disulfures, modifiant la structure et la fonction d'A37.

Applications de recherche scientifique

La bactériocine A37 présente plusieurs applications de recherche scientifique :

Chimie : A37 est étudiée pour ses propriétés structurales uniques et son potentiel comme modèle pour la conception de nouveaux agents antimicrobiens.

Biologie : La recherche se concentre sur la compréhension du rôle écologique d'A37 dans les communautés microbiennes et ses interactions avec d'autres bactéries.

Médecine : A37 est explorée comme une alternative potentielle aux antibiotiques traditionnels, en particulier dans le traitement des infections causées par des bactéries résistantes aux antibiotiques.

Mécanisme d'action

Le mécanisme d'action de la bactériocine A37 implique son absorption dans le cytoplasme des bactéries cibles par un processus partiellement dépendant du potentiel transmembranaire. Une fois à l'intérieur de la cellule, A37 induit la formation de vésicules membranaires intracellulaires, fortement chargées en composé. Ces vésicules sont essentielles pour l'activité antibactérienne d'A37, conduisant à la perturbation des fonctions cellulaires et finalement à la mort des bactéries cibles .

Comparaison Avec Des Composés Similaires

La bactériocine A37 est unique par rapport à d'autres lantibiotiques en raison de son mode d'action spécifique et de son rôle écologique. Des composés similaires comprennent :

Nisine : Un lantibiotique bien connu qui cible la voie de synthèse du peptidoglycane chez les bactéries.

Epilancine K7 : Un autre lantibiotique avec un mode d'action différent, perturbant principalement les membranes cellulaires bactériennes.

Lacticine 3147 : Un lantibiotique avec des mécanismes d'action doubles, ciblant à la fois la synthèse du peptidoglycane et l'intégrité membranaire

La bactériocine A37 se distingue par son mécanisme d'absorption spécifique et la formation de vésicules intracellulaires, qui sont cruciales pour son activité antibactérienne.

Propriétés

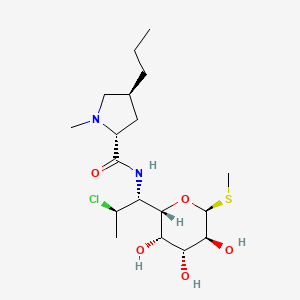

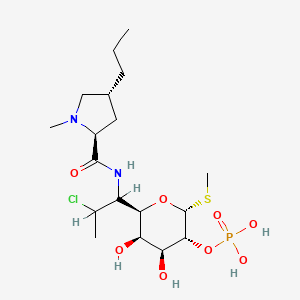

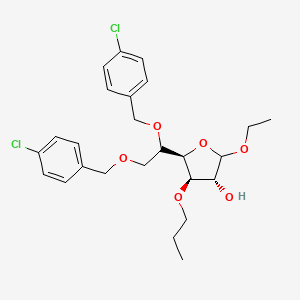

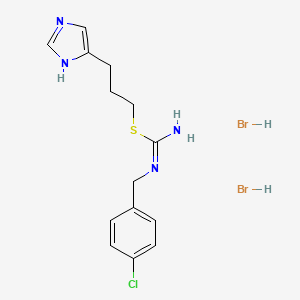

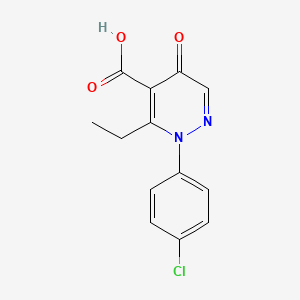

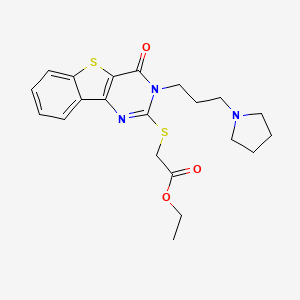

IUPAC Name |

ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDRHRAYBYQVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CM037 a selective inhibitor of ALDH1A1?

A: this compound exhibits selectivity for human ALDH1A1 over eight other ALDH isoenzymes due to its unique binding interaction within the enzyme's active site. Crystal structure analysis reveals that this compound binds within the aldehyde binding pocket of ALDH1A1 and exploits the presence of a glycine residue unique to this isoform. This specific interaction contributes to its selectivity. []

Q2: How does this compound impact tumor angiogenesis in melanoma?

A: Research suggests that this compound, by inhibiting ALDH1A1, indirectly reduces the release of pro-angiogenic factors, specifically IL-8, from melanoma cells. This, in turn, downregulates the IL-8/Notch signaling cascade in endothelial cells, hindering their angiogenic activity. This effect was observed through reduced endothelial cell proliferation, migration, and tube formation in vitro, and reduced microvessel density in vivo. []

Q3: What are the structural characteristics of this compound?

A: this compound, chemically known as Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate, represents a distinct chemical class of ALDH1A1 inhibitors. [] Unfortunately, the provided research excerpts do not contain information about the molecular formula, weight, or spectroscopic data of this compound.

Q4: Has this compound shown synergy with other cancer treatments?

A: While not specifically mentioned for this compound, the research indicates that other ALDH inhibitors, such as 673A, demonstrate synergistic effects when combined with chemotherapy. This synergy results in enhanced tumor growth reduction. [] Further research is needed to investigate if this compound exhibits similar synergistic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.